molecular formula C13H18O5 B14236255 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- CAS No. 208641-46-7

2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14236255
CAS No.: 208641-46-7
M. Wt: 254.28 g/mol
InChI Key: KDGXMZLPKSMTSC-UHFFFAOYSA-N
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Description

2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- is a chemical compound that features a 3,4,5-trimethoxyphenyl group attached to a 4-hydroxy-2-butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable ketone precursor under basic conditions. One common method includes the use of hydroxylamine hydrochloride and sodium acetate in ethanol to form the oxime, followed by reduction with sodium borohydride to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: 4-oxo-2-butanone, 4-(3,4,5-trimethoxyphenyl)-

    Reduction: 4-hydroxy-2-butanol, 4-(3,4,5-trimethoxyphenyl)-

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which are involved in cell division and stress responses . This inhibition can lead to the disruption of cellular processes, making the compound effective in anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-hydroxy-4-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts significant biological activity and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

208641-46-7

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

4-hydroxy-4-(3,4,5-trimethoxyphenyl)butan-2-one

InChI

InChI=1S/C13H18O5/c1-8(14)5-10(15)9-6-11(16-2)13(18-4)12(7-9)17-3/h6-7,10,15H,5H2,1-4H3

InChI Key

KDGXMZLPKSMTSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

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